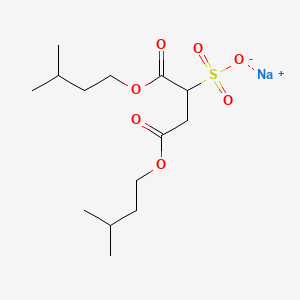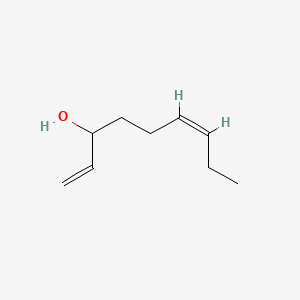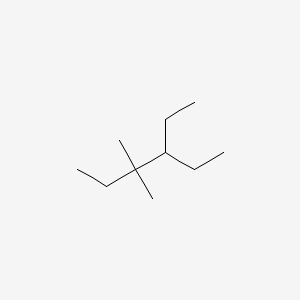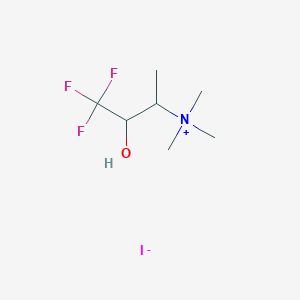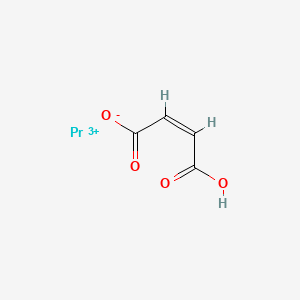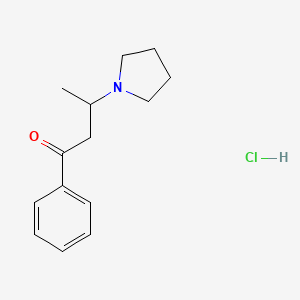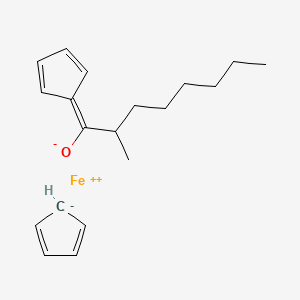
(2-Methyl-1-oxooctyl)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-oxooctyl)ferrocene: is an organometallic compound that features a ferrocene core with a (2-methyl-1-oxooctyl) substituent. Ferrocene itself is a well-known compound consisting of two cyclopentadienyl rings bound to a central iron atom. The unique electronic and structural properties of ferrocene derivatives have led to their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxooctyl)ferrocene typically involves the reaction of ferrocene with (2-methyl-1-oxooctyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ferrocene+(2-methyl-1-oxooctyl) chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-1-oxooctyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and aluminum chloride are used for Friedel-Crafts acylation.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of substituted ferrocenes with various functional groups.
Applications De Recherche Scientifique
Chemistry: (2-Methyl-1-oxooctyl)ferrocene is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique redox properties make it valuable in electrochemical studies and sensor development.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antiviral, and antimicrobial activities. The compound’s ability to penetrate cellular membranes and its low toxicity make it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic and magnetic properties. It is also employed as a lubricant additive to enhance the performance and longevity of engines and industrial machinery.
Mécanisme D'action
The mechanism of action of (2-Methyl-1-oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene core. The compound’s redox properties allow it to participate in electron transfer reactions, which can modulate various biochemical pathways. In medicinal applications, the compound can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance.
Comparaison Avec Des Composés Similaires
Ferrocene: The parent compound with two cyclopentadienyl rings bound to a central iron atom.
Acetylferrocene: A derivative with an acetyl group attached to the ferrocene core.
Ferrocenium Ion: The oxidized form of ferrocene.
Uniqueness: (2-Methyl-1-oxooctyl)ferrocene is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions.
Propriétés
Numéro CAS |
93894-61-2 |
|---|---|
Formule moléculaire |
C19H26FeO |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-2-methyloctan-1-olate;iron(2+) |
InChI |
InChI=1S/C14H22O.C5H5.Fe/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13;1-2-4-5-3-1;/h7-8,10-12,15H,3-6,9H2,1-2H3;1-5H;/q;-1;+2/p-1 |
Clé InChI |
XGURLILJBHWFOD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)C(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



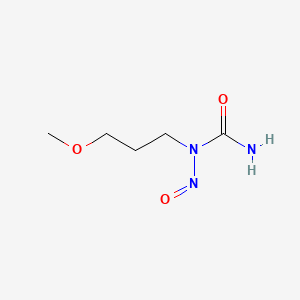
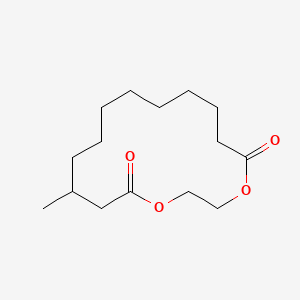

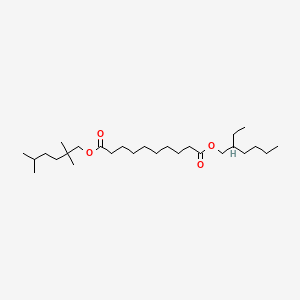
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)


